molecular formula C15H16BrN B12069339 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine

Cat. No.: B12069339
M. Wt: 290.20 g/mol
InChI Key: PIWFWWDOROISRB-UHFFFAOYSA-N
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Description

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalenes It features a bromine atom at the 6th position of the naphthalene ring and an amine group substituted with a cyclobutylmethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine typically involves the following steps:

  • Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Amination: : The brominated naphthalene is then subjected to a nucleophilic substitution reaction with cyclobutylmethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of naphthoquinones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into corresponding amines or alcohols.

  • Substitution: : The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-methylnaphthalen-2-amine: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    6-Bromo-2-naphthylamine: Lacks the cyclobutylmethyl substitution.

    2-Naphthylamine: Parent compound without bromine substitution.

Uniqueness

6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine is unique due to the presence of both the bromine atom and the cyclobutylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

6-bromo-N-(cyclobutylmethyl)naphthalen-2-amine

InChI

InChI=1S/C15H16BrN/c16-14-6-4-13-9-15(7-5-12(13)8-14)17-10-11-2-1-3-11/h4-9,11,17H,1-3,10H2

InChI Key

PIWFWWDOROISRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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